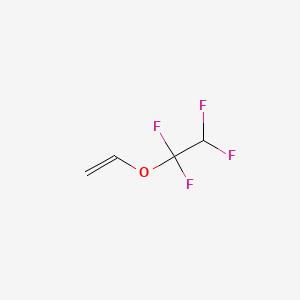
(1,1,2,2-Tetrafluoroethoxy)ethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,2,2-Tetrafluoroethoxy)ethylene is a fluorinated organic compound with the molecular formula C4H2F8O. It is characterized by the presence of both ethylene and tetrafluoroethoxy groups, making it a unique compound in the realm of fluorinated ethers. This compound is known for its stability and resistance to chemical reactions, which makes it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrafluoroethoxy)ethylene typically involves the reaction of tetrafluoroethylene with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal fluoride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using distillation or other separation techniques to remove any impurities and ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
(1,1,2,2-Tetrafluoroethoxy)ethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Fluorinated alcohols or acids.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1,1,2,2-Tetrafluoroethoxy)ethylene has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of specialty polymers and as a heat transfer fluid in high-temperature applications.
Mechanism of Action
The mechanism of action of (1,1,2,2-Tetrafluoroethoxy)ethylene involves its interaction with molecular targets and pathways in various applications. In chemical reactions, the compound’s stability and resistance to degradation play a crucial role. In biological systems, its fluorinated nature allows it to interact with specific enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A related fluorinated compound with similar stability and chemical properties.
1,1,1,2-Tetrafluoroethane: Another fluorinated ether with comparable applications in industry and research.
Uniqueness
(1,1,2,2-Tetrafluoroethoxy)ethylene stands out due to its unique combination of ethylene and tetrafluoroethoxy groups, which confer distinct chemical and physical properties. Its high stability and resistance to chemical reactions make it particularly valuable in applications requiring robust and inert compounds.
Properties
CAS No. |
681-49-2 |
|---|---|
Molecular Formula |
C4H4F4O |
Molecular Weight |
144.07 g/mol |
IUPAC Name |
1-ethenoxy-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C4H4F4O/c1-2-9-4(7,8)3(5)6/h2-3H,1H2 |
InChI Key |
DJMQRXRWMWKDAP-UHFFFAOYSA-N |
Canonical SMILES |
C=COC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


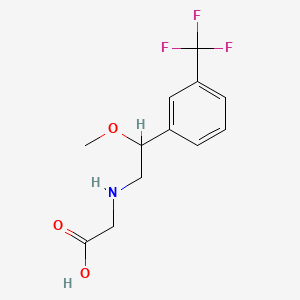
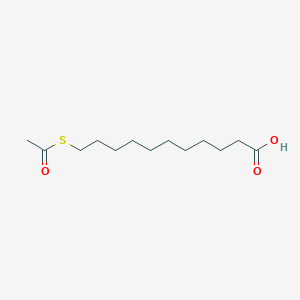
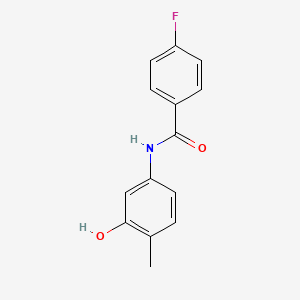
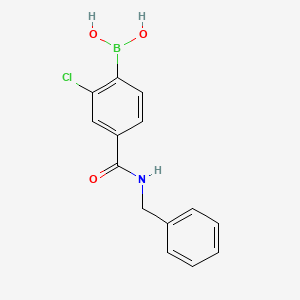
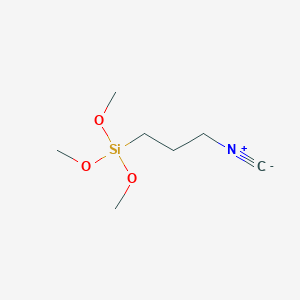
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
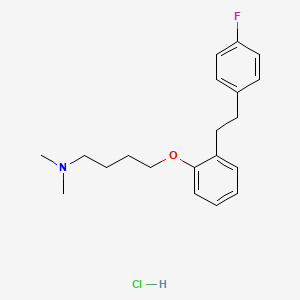
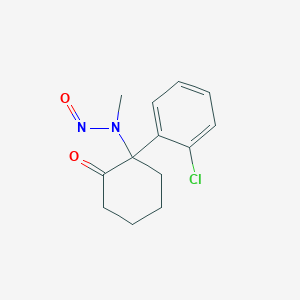
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
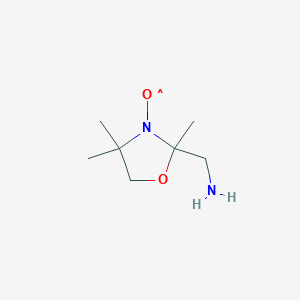
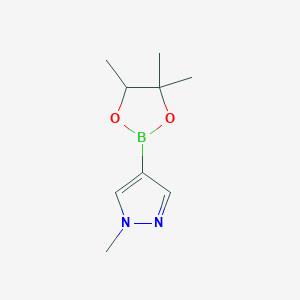
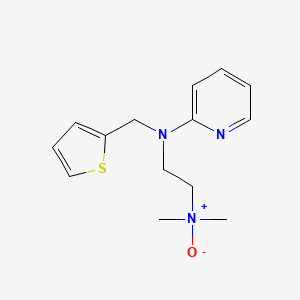

![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
